molecular formula C20H20FKN6O5 B12313257 Raltegravir-d3 Potassium Salt

Raltegravir-d3 Potassium Salt

Cat. No.: B12313257
M. Wt: 485.5 g/mol
InChI Key: IFUKBHBISRAZTF-NXIGQQGZSA-M
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Description

Raltegravir-d3 Potassium Salt is a labeled anti-AIDS drug with potent inhibitory effects on human immunodeficiency virus (HIV) integrase. It is a synthetic derivative of the antiretroviral drug raltegravir, which is used extensively in scientific research to investigate the impact of drugs on diseases like HIV and cancer .

Preparation Methods

Raltegravir-d3 Potassium Salt is synthesized through a series of chemical reactions involving the incorporation of deuterium (d3) into the raltegravir molecule. The preparation of Raltegravir Potassium Form 3 involves the use of specific reagents and conditions to achieve the desired crystalline form . The process typically includes steps such as the formation of intermediate compounds, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Raltegravir-d3 Potassium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Raltegravir-d3 Potassium Salt is widely used in scientific research for various applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of antiretroviral drugs.

    Biology: It is used to investigate the biochemical and physiological effects of HIV drugs on cells and tissues.

    Medicine: It is used in pharmacokinetic studies to evaluate the efficacy and safety of HIV drugs.

    Industry: It is used in the development and testing of new antiretroviral drugs.

Mechanism of Action

Raltegravir-d3 Potassium Salt functions as an HIV-1 integrase inhibitor. It blocks the activity of the HIV-1 integrase enzyme, which is responsible for integrating HIV-1 DNA into the host cell’s genome. By inhibiting this enzyme, this compound prevents the integration of HIV-1 DNA and subsequently inhibits the infection of host cells .

Comparison with Similar Compounds

Raltegravir-d3 Potassium Salt is unique due to its incorporation of deuterium, which enhances its stability and allows for more precise analytical studies. Similar compounds include:

This compound stands out due to its labeled nature, which provides additional insights into the pharmacokinetics and dynamics of the drug.

Properties

Molecular Formula

C20H20FKN6O5

Molecular Weight

485.5 g/mol

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3;

InChI Key

IFUKBHBISRAZTF-NXIGQQGZSA-M

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)[O-].[K+]

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Origin of Product

United States

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